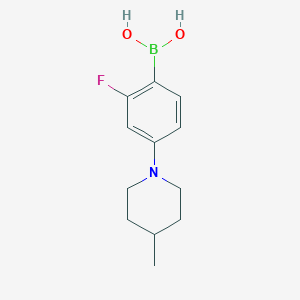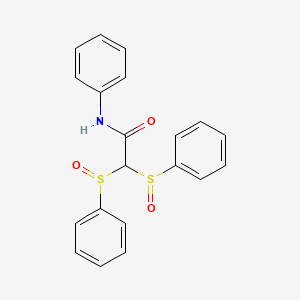![molecular formula C13H22N2O4Si B14084891 n-Phenyl-n'-[3-(trimethoxysilyl)propyl]urea CAS No. 119777-51-4](/img/structure/B14084891.png)
n-Phenyl-n'-[3-(trimethoxysilyl)propyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- is a compound that combines the properties of urea and silane. It is characterized by the presence of a phenyl group and a trimethoxysilylpropyl group attached to the urea moiety. This compound is known for its applications in surface treatment, adhesion promotion, and as a coupling agent in various industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- typically involves the reaction of phenyl isocyanate with 3-aminopropyltrimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Phenyl isocyanate+3-aminopropyltrimethoxysilane→Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]-
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its desired form .
化学反応の分析
Types of Reactions
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases to promote the formation of siloxane bonds.
Substitution: Requires electrophiles and appropriate catalysts for aromatic substitution reactions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve adhesion between organic and inorganic materials.
Biology: Employed in surface modification of biomaterials to enhance biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in coatings, adhesives, and sealants to improve performance and durability.
作用機序
The mechanism of action of Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- involves the interaction of its functional groups with various molecular targets. The trimethoxysilyl group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This property makes it an effective coupling agent, promoting adhesion between different materials. The phenyl group can participate in aromatic interactions, further enhancing its functionality .
類似化合物との比較
Similar Compounds
Urea, N-phenyl-N’-[3-(triethoxysilyl)propyl]-: Similar structure but with triethoxysilyl group instead of trimethoxysilyl.
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]-N-[3-(trimethoxysilyl)propyl]-: Contains an additional trimethoxysilylpropyl group.
Uniqueness
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- is unique due to its specific combination of urea and trimethoxysilyl groups, which impart distinct properties such as enhanced adhesion and surface modification capabilities. Its ability to undergo hydrolysis and condensation reactions makes it particularly valuable in applications requiring strong and durable bonds.
特性
CAS番号 |
119777-51-4 |
|---|---|
分子式 |
C13H22N2O4Si |
分子量 |
298.41 g/mol |
IUPAC名 |
1-phenyl-3-(3-trimethoxysilylpropyl)urea |
InChI |
InChI=1S/C13H22N2O4Si/c1-17-20(18-2,19-3)11-7-10-14-13(16)15-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H2,14,15,16) |
InChIキー |
UZPJWDCUVZBIKU-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCNC(=O)NC1=CC=CC=C1)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)
![1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-](/img/structure/B14084829.png)
![2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084835.png)
![1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B14084836.png)

![7-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14084849.png)

![N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084859.png)
![Trimethyl[4-(trifluoromethyl)phenyl]germane](/img/structure/B14084875.png)



![6-phenyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14084887.png)
